

# Application Notes and Protocols for Far-Red DNA Staining of Fixed Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DB775**

Cat. No.: **B15601299**

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## Introduction

While a specific DNA stain with the designation "**DB775**" was not identified in available resources, it is likely that this refers to a fluorescent DNA probe with an emission maximum around 775 nm, placing it in the far-red to near-infrared spectrum. Staining cellular DNA is a fundamental technique for visualizing the nucleus, analyzing cell cycle distribution, and normalizing cell numbers in fluorescence microscopy and high-content screening. Far-red DNA stains offer significant advantages over traditional UV or blue-exitable dyes like DAPI and Hoechst, including reduced phototoxicity, minimal spectral overlap with common fluorophores (e.g., GFP, FITC, RFP), and lower cellular autofluorescence, leading to an improved signal-to-noise ratio.

This document provides a detailed protocol for staining the nuclei of fixed cells using a representative far-red, cell-permeant DNA dye. The methodologies and principles described are broadly applicable to other similar dyes.

## Commercially Available Far-Red DNA Stains for Fixed Cells

Several far-red DNA stains are available for staining fixed cells. The choice of dye may depend on the specific application, instrumentation, and desired spectral properties. Below is a summary of some common options.

Dye Name	Excitation Max (nm)	Emission Max (nm)	Cell Permeability	Notes
DRAQ5™	~647	~681 (can be detected >700)	Permeant	Stains both live and fixed cells; stoichiometric to DNA content. <a href="#">[1]</a> <a href="#">[2]</a>
RedDot™2	662	694	Impermeant	Specifically stains the nuclei of fixed and permeabilized cells. <a href="#">[3]</a>
BioTracker NIR694	662	694	Impermeant	Nuclear-specific in fixed and permeabilized cells without RNase treatment. <a href="#">[4]</a>
Far-Red Nuclear Stain	Not specified	Far-red	Permeant	Fluorogenic, exhibiting low background until bound to DNA. <a href="#">[5]</a>

## Experimental Protocols

This section provides a detailed protocol for staining the DNA of adherent cells grown on coverslips using a far-red DNA stain. The protocol is divided into three main stages: cell preparation and fixation, permeabilization, and DNA staining.

### I. Materials and Reagents

- Adherent cells cultured on sterile glass coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4

- 4% Paraformaldehyde (PFA) in PBS (freshly prepared)
- 0.1% Triton X-100 in PBS
- Far-Red DNA Stain Stock Solution (e.g., DRAQ5™ at 5 mM in DMSO)
- Staining Buffer (e.g., PBS)
- Mounting Medium (antifade)
- Glass microscope slides

## II. Cell Preparation and Fixation

- Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluence.
- Washing: Gently aspirate the culture medium and wash the cells twice with PBS to remove any remaining media.
- Fixation: Add 4% PFA in PBS to the cells, ensuring the coverslip is fully submerged. Incubate for 15-20 minutes at room temperature.[1][2][4]
- Washing: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each to remove residual fixative.

## III. Permeabilization

This step is crucial for allowing the DNA stain to access the nucleus, especially for dyes that are not highly cell-permeant or when performing co-staining for intracellular targets.

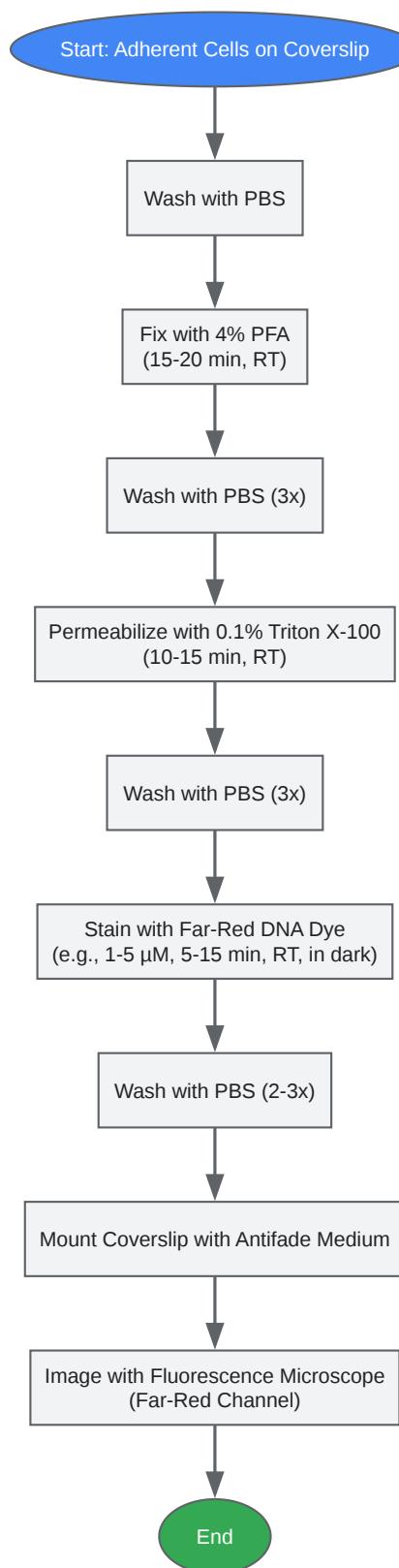
- Permeabilization: Add 0.1% Triton X-100 in PBS to the fixed cells.
- Incubation: Incubate for 10-15 minutes at room temperature.
- Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

## IV. Far-Red DNA Staining

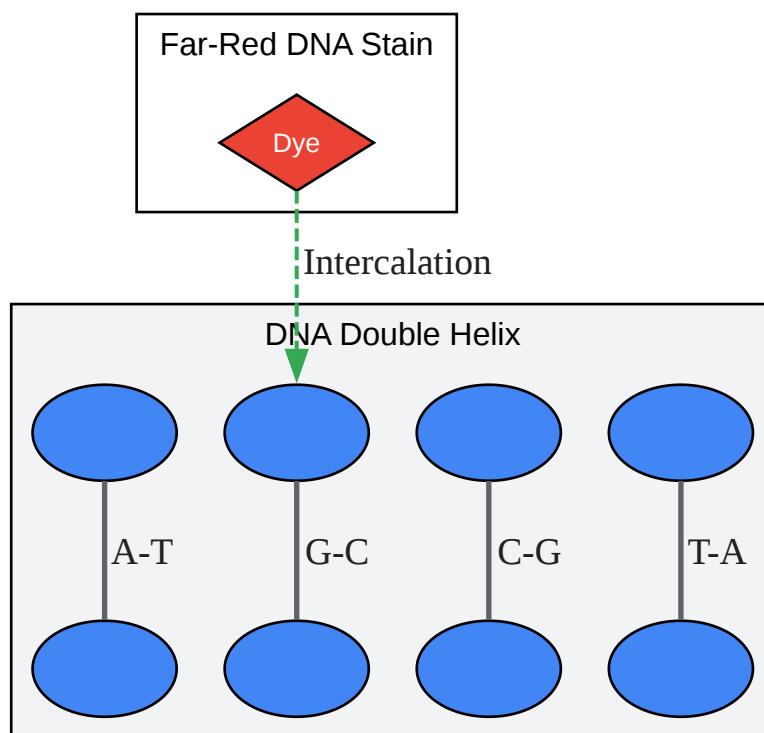
- Prepare Staining Solution: Dilute the far-red DNA stain stock solution to the desired working concentration in PBS. The optimal concentration should be determined empirically, but a starting concentration of 1-5  $\mu$ M is often suitable for dyes like DRAQ5™.
- Staining: Add the diluted staining solution to the cells on the coverslip and incubate for 5-15 minutes at room temperature, protected from light.
- Washing: Aspirate the staining solution and wash the cells 2-3 times with PBS.
- Mounting: Mount the coverslip onto a glass microscope slide with a drop of antifade mounting medium.
- Sealing: Seal the edges of the coverslip with clear nail polish to prevent drying.
- Imaging: The slide is now ready for imaging using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Cy5 filter set).

## Visualization and Data Interpretation

The following diagrams illustrate the experimental workflow and the underlying principle of DNA staining.

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Caption: Experimental workflow for staining fixed cells with a far-red DNA dye.



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Caption: Principle of DNA staining via intercalation of a fluorescent dye.

## Troubleshooting

- Weak or No Signal:
  - Increase the concentration of the DNA stain.
  - Increase the incubation time.
  - Ensure proper permeabilization.
  - Check that the correct filter sets are being used for imaging.
- High Background:
  - Decrease the concentration of the DNA stain.
  - Ensure adequate washing after staining.

- Use a high-quality antifade mounting medium.
- Photobleaching:
  - Minimize exposure of the sample to the excitation light.
  - Use a fresh antifade mounting medium.
  - Acquire images using the lowest possible laser power and shortest exposure time.

## Conclusion

Staining the DNA of fixed cells with far-red fluorescent dyes is a powerful technique that facilitates multicolor imaging with reduced spectral overlap and phototoxicity. While the specific dye "DB775" was not identified, several excellent alternatives with similar spectral properties are available. The protocol provided here serves as a robust starting point for achieving high-quality nuclear staining in fixed cells for a wide range of fluorescence microscopy applications. Researchers and drug development professionals can leverage this method for accurate cellular analysis and visualization.

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